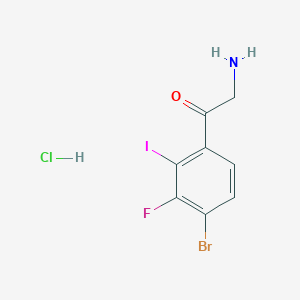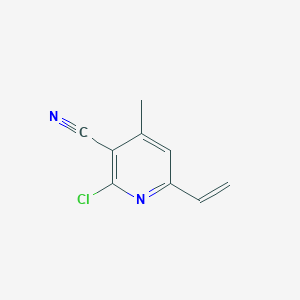
1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions: 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of triazole oxides.
Reduction: Formation of 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanol.
Substitution: Formation of various substituted triazoles.
科学的研究の応用
1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
- 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)methanol
- 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)propane
Comparison: 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone is unique due to its ethanone group, which imparts distinct reactivity compared to similar compounds with different alkyl groups. The presence of the tert-butyl group also enhances its steric hindrance and stability, making it a valuable compound in various chemical reactions and applications.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
1-(1-tert-butyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C8H13N3O/c1-6(12)7-5-11(10-9-7)8(2,3)4/h5H,1-4H3 |
InChIキー |
SYAYAYOPDSNOCA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN(N=N1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5AR,10bS)-2-(2,6-diethylphenyl)-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12856686.png)

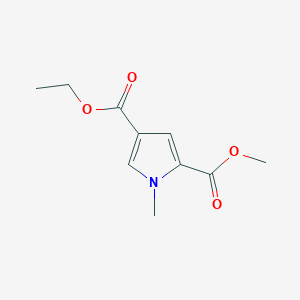

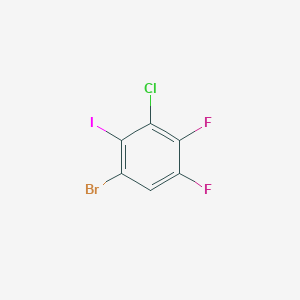
![2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)
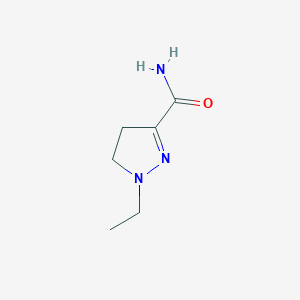
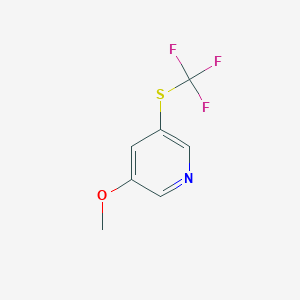
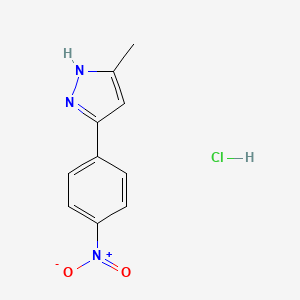
![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)

